ethyl 5-(N-((4-chloro-3-nitrophenyl)sulfonyl)acetamido)-2-methylbenzofuran-3-carboxylate
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Overview
Description
Ethyl 5-(N-((4-chloro-3-nitrophenyl)sulfonyl)acetamido)-2-methylbenzofuran-3-carboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound features a benzofuran core, which is a bicyclic structure consisting of a benzene ring fused to a furan ring. The presence of functional groups such as the sulfonyl, acetamido, and nitro groups, as well as the chloro substituent, contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-(N-((4-chloro-3-nitrophenyl)sulfonyl)acetamido)-2-methylbenzofuran-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through the cyclization of appropriate precursors, such as 2-hydroxybenzaldehyde and ethyl acetoacetate, under acidic or basic conditions.
Introduction of the Nitro Group: The nitro group can be introduced via nitration of the benzofuran intermediate using a mixture of concentrated nitric acid and sulfuric acid.
Sulfonylation: The sulfonyl group can be introduced by reacting the nitrobenzofuran intermediate with chlorosulfonic acid, followed by neutralization with a base.
Acetamidation: The acetamido group can be introduced by reacting the sulfonylated intermediate with acetic anhydride and a suitable amine, such as ethylamine.
Esterification: The final step involves esterification of the carboxylic acid group with ethanol in the presence of a catalyst, such as sulfuric acid, to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(N-((4-chloro-3-nitrophenyl)sulfonyl)acetamido)-2-methylbenzofuran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, to yield corresponding oxidized products.
Reduction: Reduction of the nitro group can be achieved using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride, leading to the formation of amino derivatives.
Substitution: The chloro substituent can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, resulting in the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, mild conditions.
Substitution: Amines, thiols, polar aprotic solvents, elevated temperatures.
Major Products Formed
Oxidation: Oxidized benzofuran derivatives.
Reduction: Amino-substituted benzofuran derivatives.
Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 5-(N-((4-chloro-3-nitrophenyl)sulfonyl)acetamido)-2-methylbenzofuran-3-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a potential drug candidate for the treatment of various diseases due to its unique chemical structure and reactivity.
Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its functional groups and stability.
Mechanism of Action
The mechanism of action of ethyl 5-(N-((4-chloro-3-nitrophenyl)sulfonyl)acetamido)-2-methylbenzofuran-3-carboxylate is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound’s functional groups, such as the nitro and sulfonyl groups, may interact with enzymes or receptors, leading to modulation of biological processes. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Ethyl 5-(N-((4-chloro-3-nitrophenyl)sulfonyl)acetamido)-2-methylbenzofuran-3-carboxylate can be compared with other similar compounds, such as:
Ethyl 5-chloro-4-(2-nitroethenyl)pyrrole-3-carboxylate: Shares similar functional groups but has a different core structure.
4-Chloro-3,5-dinitropyrazole: Contains similar nitro and chloro substituents but differs in the overall molecular framework.
Thiourea Derivatives: Exhibit similar biological activities but have different functional groups and core structures.
Properties
IUPAC Name |
ethyl 5-[acetyl-(4-chloro-3-nitrophenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O8S/c1-4-30-20(25)19-11(2)31-18-8-5-13(9-15(18)19)22(12(3)24)32(28,29)14-6-7-16(21)17(10-14)23(26)27/h5-10H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOSWZPOCKMFRDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C=C(C=C2)N(C(=O)C)S(=O)(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-])C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2O8S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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